molecular formula C24H18ClFN2O2S B14147194 3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide CAS No. 923171-39-5

3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14147194
CAS No.: 923171-39-5
M. Wt: 452.9 g/mol
InChI Key: TXWBLIWDDYOJSM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a potential tyrosine kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets 3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

923171-39-5

Molecular Formula

C24H18ClFN2O2S

Molecular Weight

452.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C24H18ClFN2O2S/c1-15-22(23(28-30-15)18-6-2-3-7-19(18)25)24(29)27-20-8-4-5-9-21(20)31-14-16-10-12-17(26)13-11-16/h2-13H,14H2,1H3,(H,27,29)

InChI Key

TXWBLIWDDYOJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3SCC4=CC=C(C=C4)F

Origin of Product

United States

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